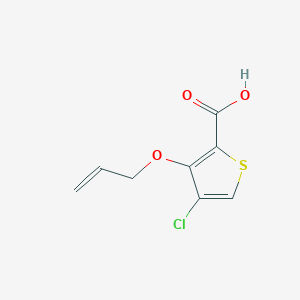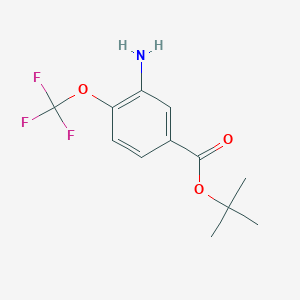
tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C12H14F3NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, 3-nitro-4-(trifluoromethoxy)benzoic acid, is nitrated to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate can undergo oxidation reactions, where the amino group is oxidized to a nitro group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy-substituted aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of such molecules with enzymes and receptors.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, including advanced materials and coatings. Its unique chemical structure makes it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The overall effect is modulation of the target’s activity, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
- tert-Butyl 4-amino-3-(trifluoromethoxy)benzoate
- tert-Butyl 4-(aminomethyl)benzoate
- tert-Butyl 4-aminobenzoate
Comparison:
- tert-Butyl 4-amino-3-(trifluoromethoxy)benzoate: Similar structure but with the amino group at a different position on the aromatic ring.
- tert-Butyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of an amino group, leading to different reactivity and applications.
- tert-Butyl 4-aminobenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and potential applications.
The unique combination of the trifluoromethoxy and amino groups in tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14F3NO3 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3 |
InChI Key |
AFTKKYLRBXIVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



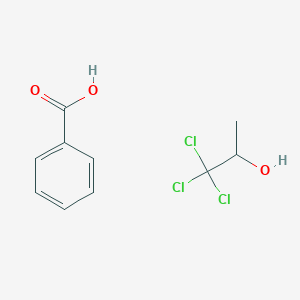


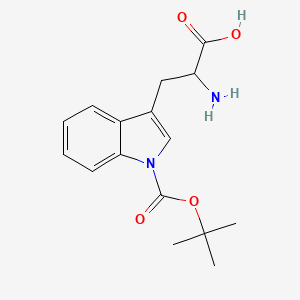
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
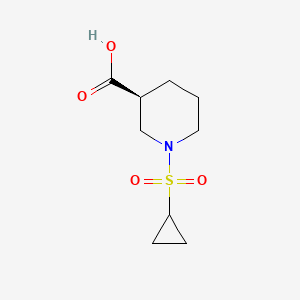
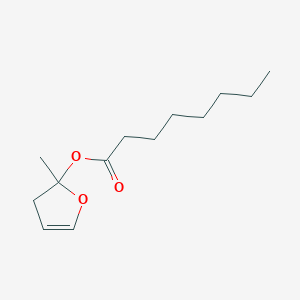
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)
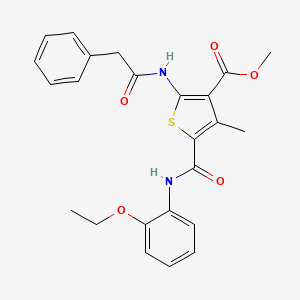
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)

